molecular formula C12H12N2OS B2828820 (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide CAS No. 1426576-65-9

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B2828820
CAS No.: 1426576-65-9
M. Wt: 232.3
InChI Key: SLIMEDXLIOBFBM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is a specialized chemical compound featuring a conjugated acrylamide backbone linked to a 4,5-dihydro-1,3-thiazol-2-yl (thiazoline) heterocycle. This molecular architecture, which includes an electron-rich thiazoline ring and a rigid (E)-configured propenamide bridge, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's core structure is pharmacologically significant. The 4,5-dihydro-1,3-thiazol-2-yl moiety is a known bioactive scaffold; thiazole and thiazoline derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Furthermore, the acrylamide spacer is a privileged structure in medicinal chemistry, often employed to create molecules that modulate various biological targets through covalent or non-covalent interactions. This compound is presented as a key synthetic intermediate for researchers developing novel therapeutic agents. Its structural features make it suitable for exploring structure-activity relationships, particularly in designing modulators of estrogen-related receptors and other biologically relevant targets. Potential research applications include the development of treatments for cancer, rheumatoid arthritis, and neurological disorders, given the established utility of similar thiazole-containing compounds in these areas . Researchers can utilize this compound to synthesize more complex molecular architectures or as a building block in combinatorial chemistry. The presence of the (E)-configured double bond, the amide linkage, and the heterocyclic ring provides multiple sites for further chemical modification, enabling the creation of diverse compound libraries for biological screening. Research Applications: • Medicinal chemistry and drug discovery research • Building block for heterocyclic compound synthesis • Structure-activity relationship (SAR) studies • Biological screening for antimicrobial and anticancer properties Note: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety protocols and consult relevant safety data sheets before use.

Properties

IUPAC Name

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIMEDXLIOBFBM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide typically involves the condensation of appropriate thiazole derivatives with cinnamic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in the synthesis include thionyl chloride, which is used to activate the carboxylic acid group of cinnamic acid, and various amines to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenamide linkage can be reduced to form the corresponding saturated amide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring may play a crucial role in binding to these targets, while the phenyl group and propenamide linkage contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Core Structure : Triazole-thione scaffold with chlorophenyl substituents.
  • Key Differences: The triazole-thione moiety in Compound A provides distinct hydrogen-bonding capabilities (N–H···S interactions) compared to the thiazoline ring in the target compound, which engages in N–H···O/S interactions . Chlorine substituents in Compound A enhance electrophilicity and may improve metabolic stability relative to the non-halogenated phenyl group in the target compound.
  • Crystallographic Data : Compound A forms a hexamer via N–H···O/S and O–H···S hydrogen bonds, whereas the target compound’s crystal structure remains unreported .

Compound B: (E)-1,5-Bis(2-chlorobenzylidene)thiocarbonohydrazide

  • Core Structure: Thiocarbonohydrazide with dual chlorobenzylidene groups.
  • Compound B’s symmetry and dual aromatic rings may confer higher melting points and solubility in polar solvents compared to the asymmetric target compound.

Functional Analogues

Compound C : Cinnamamide Derivatives (e.g., (E)-N-(thiazol-2-yl)cinnamamide)

  • Core Structure: Similar α,β-unsaturated amide backbone but with a thiazole (non-hydrogenated) ring.
  • Thiazole derivatives (e.g., Compound C) often exhibit stronger π-π stacking interactions due to aromaticity, which may enhance protein-binding affinity compared to thiazoline-containing compounds.

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure Enamide-thiazoline Triazole-thione Thiocarbonohydrazide Thiazole-cinnamamide
Molecular Weight (g/mol) ~260 (calculated) 418.3 (reported) 450.3 (reported) ~250 (estimated)
Hydrogen Bonding N–H (thiazoline), C=O (enamide) N–H···S, N–H···O N–H···S, S···H–O N–H (thiazole), C=O (enamide)
Halogen Substituents None 2-chlorophenyl 2-chlorobenzylidene None (varies)
Hypothetical Activity Kinase inhibition, anti-inflammatory Antimicrobial, antitumor Chelation, redox modulation Antimicrobial, enzyme inhibition

Biological Activity

(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide, also known by its CAS number 1426576-65-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C12H12N2OSC_{12}H_{12}N_{2}OS with a molar mass of 232.3 g/mol. The compound exhibits a predicted pKa of 10.94 and a density of approximately 1.22 g/cm³ .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
2hA5492.86 ± 0.09
HCT1163.59 ± 0.07
HeLa2.78 ± 0.11

In a study involving similar thiazole derivatives, compound 2h demonstrated potent inhibitory activity against CDC25B and PTP1B enzymes, which are critical targets in cancer therapy . The mechanism of action appears to involve mixed inhibition characteristics, suggesting that these compounds may disrupt cell cycle regulation and promote apoptosis in cancer cells.

Antimicrobial Activity

Thiazole-containing compounds have also been noted for their antimicrobial properties. For example, derivatives of thiazole have shown activity against various bacterial strains, indicating that this compound may possess similar capabilities .

Case Studies

Several studies have investigated the biological effects of thiazole derivatives:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of thiazole derivatives and tested their cytotoxicity against A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines.
    • The most potent compound showed an IC50 value comparable to established anticancer drugs .
  • Antimicrobial Evaluation :
    • A study reported the synthesis and evaluation of various thiazole derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.

Q & A

Q. Optimization Tips :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .
  • Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%) .

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsPurpose
1Thiourea, α-bromoketone, HCl/EtOHCyclization to form thiazole ring
2(2E)-3-phenylprop-2-enoyl chloride, TEA/DCMEnamide coupling

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, DMSO-d6): Identify protons on the thiazole ring (δ 3.2–3.5 ppm, dihydro protons) and trans-alkene (δ 6.8–7.2 ppm, coupling constant J = 15–16 Hz) .
    • 13C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and thiazole carbons (δ ~170 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]+ at m/z 273.3 .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Note : Combine multiple techniques to resolve ambiguities (e.g., 2D NMR for stereochemical confirmation).

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Q. Methodological Answer :

  • Anticancer Screening : NCI-60 cell line panel to assess cytotoxicity (IC50 values) .
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or nuclear receptors (e.g., ERRα) using fluorescence polarization .
  • Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus and E. coli .

Q. Key Considerations :

  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate results with dose-response curves (3 replicates).

Advanced: How can computational modeling elucidate its interaction with ERRα?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to predict binding poses in the ERRα ligand-binding domain (PDB: 3D73). Focus on hydrogen bonding with Arg316 and hydrophobic interactions with Phe328 .

Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

Q. Data Interpretation :

  • Compare binding energies (ΔG) with known antagonists (e.g., Compound A in ).
  • Correlate computational results with in vitro assay data.

Advanced: How can structural analogs be designed to enhance selectivity for ERRα over ERα?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute the phenyl group with a pyridyl moiety to improve solubility and hydrogen-bonding capacity .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to modulate electronic effects .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors near the thiazole) .

Q. Table 2: Analog Design Strategies

ModificationExpected ImpactReference
Pyridyl substitutionEnhanced solubility and binding
-NO2 additionIncreased electron deficiency

Advanced: What experimental approaches resolve contradictions in reported biological activities?

Q. Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., ERRα) using both fluorescence polarization and SPR for binding kinetics .
  • Structural Characterization : Compare X-ray crystallography data of ligand-receptor complexes across studies .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., NCI-60 screens) to identify consensus activity profiles .

Case Study : If one study reports ERRα antagonism (IC50 = 1 µM) and another shows no activity, re-test under identical conditions (pH, temperature, assay buffer) to isolate variables .

Advanced: How does the thiazole ring influence pharmacokinetic properties?

Q. Methodological Answer :

  • LogP Calculation : Use ChemDraw to predict lipophilicity (LogP ~2.5), indicating moderate blood-brain barrier permeability .
  • Metabolic Stability : Incubate with human liver microsomes (HLM) to assess CYP450-mediated degradation .
  • ADMET Prediction : SwissADME to forecast absorption (HIA >70%) and toxicity (AMES test negative) .

Key Insight : The thiazole’s rigidity reduces conformational flexibility, potentially enhancing target binding but limiting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.